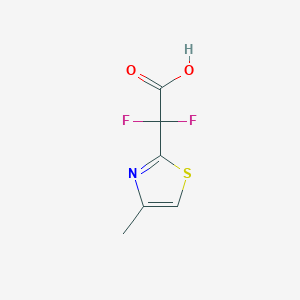

2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Antioxidant Applications

Thiazole derivatives, including those with a 2,2-difluoroacetic acid moiety, have been studied for their potential antioxidant properties. These compounds can act as free radical scavengers, protecting cells from oxidative stress which is a factor in many diseases. The specific structure of 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid may influence its efficacy as an antioxidant, potentially making it a candidate for further research in this area .

Anti-inflammatory and Analgesic Activities

The thiazole ring is a common feature in molecules exhibiting anti-inflammatory and analgesic activities. The substitution pattern on the thiazole ring, such as the difluoroacetic acid group, can enhance these properties. This makes 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid a molecule of interest for the development of new anti-inflammatory and pain-relief medications .

Antimicrobial and Antifungal Effects

Compounds with a thiazole core have shown significant activity against various bacterial and fungal strains. The presence of the difluoroacetic acid group could potentially improve the antimicrobial efficacy of 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid , making it a valuable compound for the synthesis of new antimicrobial agents .

Antiviral Potential

Thiazole derivatives have been identified as potent inhibitors of various viral enzymes, which is crucial for antiviral drug development. The unique structure of 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid may offer new pathways for creating antiviral agents, especially in the context of emerging viral diseases .

Antitumor and Cytotoxic Activity

Research has indicated that certain thiazole derivatives can exhibit cytotoxic effects on tumor cell lines. The structural features of 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid could be explored for its potential antitumor properties, possibly leading to the development of new cancer therapies .

Neuroprotective Effects

Thiazoles are known to play a role in neuroprotection, which is vital for treating neurodegenerative diseases. The specific configuration of 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid might contribute to its ability to protect neuronal cells, warranting further investigation into its use in neuroprotective agents .

Role in Metabolic Pathways

Given the biological significance of thiazole-containing compounds like Vitamin B1, the metabolic implications of 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid could be substantial. It may participate in or influence metabolic pathways, particularly those related to energy production and nervous system function .

Chemical Synthesis and Drug Design

The thiazole ring is a versatile scaffold in medicinal chemistry. The introduction of a difluoroacetic acid group, as seen in 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid , adds to the compound’s reactivity and could be utilized in the design and synthesis of a wide range of drugs, potentially leading to compounds with improved pharmacokinetic properties .

安全和危害

The safety information for “2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

作用机制

Target of Action

Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various targets, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be part of its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to have a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid.

Result of Action

Thiazole derivatives have been found to have a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives could influence their action in different environments .

属性

IUPAC Name |

2,2-difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c1-3-2-12-4(9-3)6(7,8)5(10)11/h2H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCIRLJMVHDESE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[(1S,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methyl]prop-2-enamide](/img/structure/B2870606.png)

![methyl 3-[({2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-methylpyrazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B2870612.png)

![6-(4-Fluorophenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2870613.png)

![3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride](/img/structure/B2870622.png)